molecular formula C7H13NO B8455212 N-allyl butyramide

N-allyl butyramide

Cat. No.: B8455212
M. Wt: 127.18 g/mol
InChI Key: KTJYOKLCBAFHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl butyramide is an organic compound belonging to the class of amides It is derived from butyric acid, where the carboxylic acid group is replaced by an amide group, and an allyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl butyramide can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-allyl butyramide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it to primary amines or other reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary amines.

Scientific Research Applications

N-allyl butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl butyramide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit histone deacetylases, which play a crucial role in regulating gene expression and cellular functions . This inhibition can lead to changes in cell proliferation and differentiation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Butyramide: The parent compound, which lacks the allyl group.

    Isobutyramide: A structural isomer with different properties.

    Phenylalanine Butyramide:

Uniqueness

N-allyl butyramide is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

N-prop-2-enylbutanamide

InChI

InChI=1S/C7H13NO/c1-3-5-7(9)8-6-4-2/h4H,2-3,5-6H2,1H3,(H,8,9)

InChI Key

KTJYOKLCBAFHDD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyroyl chloride (194.7 g, 1.83 mol) in 1 L of tetrahydrofuran was added to a three neck round bottom flask equipped with a thermometer, stir bar, and dropping funnel. The contents of the flask were then cooled to 15° C. in an ice bath while stirring. Allylamine (208.7 g 3.65 mol) in 50 mL tetrahydrofuran was then added slowly through the dropping funnel while maintaining stirring. Throughout the addition, the temperature was maintained at 15° C. After addition was complete, stirring continued for an additional 15 minutes, after which the solid allylamine chloride precipitate was filtered off. The filtrate was concentrated under vacuum to yield 236.4 g of N-allyl butyramide as a colorless viscous liquid.
Quantity
194.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
208.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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